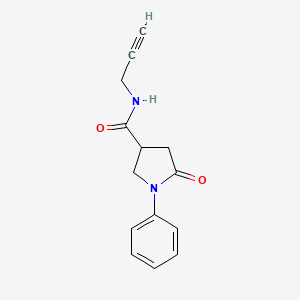

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide

Description

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a five-membered lactam ring (5-oxo-pyrrolidine) substituted at the 1-position with a phenyl group and at the 3-position with a carboxamide moiety bearing a propargyl (prop-2-ynyl) group. The propargyl substituent introduces a terminal alkyne functionality, which may influence reactivity, hydrogen-bonding capacity, and intermolecular interactions . This compound’s structural framework is shared with several analogues, differing primarily in substituents on the pyrrolidine nitrogen and the carboxamide group.

Properties

IUPAC Name |

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-8-15-14(18)11-9-13(17)16(10-11)12-6-4-3-5-7-12/h1,3-7,11H,8-10H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOVVLSSHFYXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide typically involves a multi-step process. One common route starts with the transformation of itaconic acid into 1-phenyl substituted pyrrolidine derivatives. This involves several steps, including amidation with aliphatic amines to afford the corresponding carboxamides . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as bismuth nitrate pentahydrate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies to understand the interactions between small molecules and biological targets.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Phenolic groups may enhance interaction with biological targets but reduce membrane permeability .

- Lipophilicity : The fluorophenyl and indole-containing analogue () shows higher logP values due to aromatic fluorine and methoxy groups, favoring blood-brain barrier penetration .

- Reactivity : The propargyl group in the target compound enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in hydroxyl- or alkyl-substituted analogues .

Biological Activity

5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide is a synthetic compound belonging to the pyrrolidine family, known for its diverse biological activities and potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a carboxamide functional group, which contributes to its biological activity. The presence of the phenyl and propynyl groups enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound has been studied for its potential as an anticancer agent by inhibiting protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have shown that it can inhibit the growth of cancer cell lines through mechanisms that involve:

- Inhibition of PTKs : By blocking the activity of specific PTKs, the compound can prevent the signaling pathways that lead to uncontrolled cell division.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF7) | 15 | PTK inhibition and apoptosis induction |

| Colon Cancer (HT29) | 12 | PTK inhibition and apoptosis induction |

Research Findings

Recent investigations into the compound's pharmacological properties have revealed several promising aspects:

- Molecular Docking Studies : Computational studies have demonstrated that this compound has favorable binding affinity to targets such as epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cells.

Q & A

Q. What are the standard synthetic routes for 5-oxo-1-phenyl-N-prop-2-ynylpyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with cyclization of a pyrrolidine precursor followed by functionalization. Key steps include:

- Amide bond formation : Coupling the pyrrolidine-3-carboxylic acid derivative with propargylamine using carbodiimide-based reagents (e.g., DCC or EDCI) under anhydrous conditions .

- Ketone introduction : Oxidation of a pyrrolidine intermediate (e.g., via Swern oxidation or using Jones reagent) to install the 5-oxo group .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C are often used to enhance reaction rates and yields . Purity is monitored via TLC, and intermediates are characterized using -NMR and LC-MS .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation requires:

- Spectroscopic analysis : - and -NMR to verify proton environments and carbon frameworks, respectively. The ketone (5-oxo) typically appears as a deshielded carbonyl signal (~200–210 ppm in -NMR) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives with enhanced bioactivity?

Advanced strategies include:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for target interactions (e.g., enzyme binding) .

- Molecular docking : Virtual screening against protein targets (e.g., kinases, GPCRs) identifies optimal substituents for the phenyl or propynyl groups .

- Reaction path optimization : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable synthetic pathways, reducing trial-and-error experimentation .

Q. What methodologies address contradictions in reported biological activities of pyrrolidine carboxamide derivatives?

Discrepancies in bioactivity data (e.g., IC variability) require:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize inter-lab variability .

- Metabolic stability testing : Assess compound stability in microsomal preparations to distinguish intrinsic activity vs. pharmacokinetic effects .

- Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How can reaction engineering improve scalability of this compound synthesis?

Scalability challenges are addressed via:

- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., amide coupling), improving reproducibility .

- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported EDCI) simplify purification and reuse .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistent product quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.